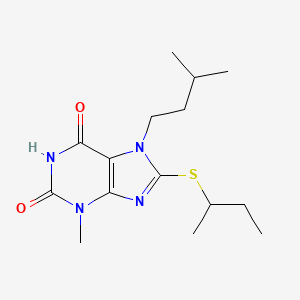

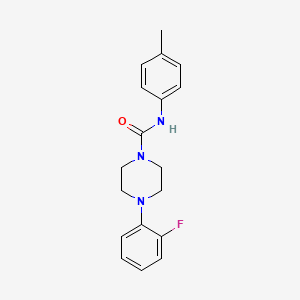

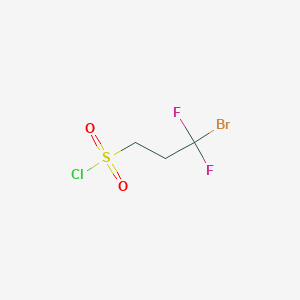

2-benzyl-N-ethylmorpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-N-ethylmorpholine-4-carboxamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. Although the specific compound "this compound" was not directly found in the available literature, related research provides insights into similar compounds, which can help understand its synthesis, molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of similar N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction of isatoic anhydride, primary amines in the presence of 2-bromoacethophenone derivatives, indicating a potentially analogous pathway for synthesizing this compound (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, has been characterized by FTIR, NMR, and X-ray diffraction method, suggesting that similar analytical methods could elucidate the structure of this compound (Haroon et al., 2018).

Chemical Reactions and Properties

Various chemical reactions involving N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes have been explored, leading to novel carboxamide derivatives. This could infer the reactivity of the benzyl and carboxamide groups in this compound (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting point, and crystallinity, can be derived from related benzamide derivatives. These compounds often exhibit moderate to high solubility in organic solvents and form well-defined crystalline structures (Bevan et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential interactions with biological molecules, can be inferred from structurally similar benzamide derivatives. These compounds typically show varied reactivity based on their functional groups, indicating that this compound may also exhibit unique chemical behavior suitable for further exploration (Jacobs et al., 1994).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry Applications

Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior, which is crucial for applications ranging from nanotechnology to polymer processing and biomedical applications. The ability of these compounds to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding is of particular interest. This property opens up possibilities for their use in the creation of complex nanomaterials with specific functions, including drug delivery systems and the development of new materials with enhanced mechanical properties (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Pharmacological Research

The pharmacological characterization and behavioral effects of compounds like dopamine D2-like receptor antagonists have been a subject of significant interest. Such compounds, initially developed as potential antipsychotic agents, have been used to understand central dopamine receptor function, the role of D2-like receptors in behavior, and their influence on several preclinical animal models. This research provides a foundation for developing new treatments for neurological and psychiatric conditions, showcasing the potential for complex chemical compounds to lead to advances in medicine (Jennifer L. Martelle, M. Nader, 2008).

Materials Science and Biocompatibility

Research on modified natural polymers, such as hyaluronan derivatives obtained through chemical modification (e.g., esterification), highlights the potential of these materials in clinical applications due to their biocompatibility and varied biological properties. These materials, including ethyl and benzyl hyaluronan esters, show promise in a range of applications from tissue engineering to drug delivery systems, underlining the importance of chemical modifications in enhancing the properties of natural polymers for specific biomedical applications (Davide Campoccia et al., 1998).

Propiedades

IUPAC Name |

2-benzyl-N-ethylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-14(17)16-8-9-18-13(11-16)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGADBGWCMCCILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)

![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)